Cas no 34573-39-2 (chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate)

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is a chiral ester derivative of phenylalanine, featuring a Boc-protected amino group and a reactive chloromethyl moiety. This compound is primarily utilized in peptide synthesis and pharmaceutical intermediates, where its chloromethyl group facilitates further functionalization, such as alkylation or nucleophilic substitution. The Boc protection ensures stability during synthetic transformations while allowing selective deprotection under mild acidic conditions. Its stereochemical purity (2S-configuration) is critical for applications requiring enantioselective synthesis. The compound’s versatility makes it valuable in constructing complex molecular architectures, particularly in medicinal chemistry and bioconjugation. Proper handling is advised due to the reactivity of the chloromethyl group.
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate structure
34573-39-2 structure
Product name:chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
CAS No:34573-39-2
MF:
Molecular Weight:
CID:4649511

chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate 化学的及び物理的性質

名前と識別子

    • chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate

chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-375935-0.25g
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
34573-39-2 95%
0.25g
$538.0 2023-03-02
Aaron
AR01E96I-2.5g
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
34573-39-2 95%
2.5g
$2950.00 2023-12-15
Aaron
AR01E96I-5g
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
34573-39-2 95%
5g
$4353.00 2023-12-15
1PlusChem
1P01E8Y6-5g
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
34573-39-2 95%
5g
$3952.00 2023-12-17
1PlusChem
1P01E8Y6-50mg
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
34573-39-2 95%
50mg
$363.00 2024-05-05
Enamine
EN300-375935-1.0g
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
34573-39-2 95%
1g
$0.0 2023-06-07
Enamine
EN300-375935-10.0g
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
34573-39-2 95%
10.0g
$4667.0 2023-03-02
Enamine
EN300-375935-2.5g
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
34573-39-2 95%
2.5g
$2127.0 2023-03-02
Enamine
EN300-375935-0.1g
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
34573-39-2 95%
0.1g
$376.0 2023-03-02
Enamine
EN300-375935-0.5g
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
34573-39-2 95%
0.5g
$847.0 2023-03-02

chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate 関連文献

chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoateに関する追加情報

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate: A Comprehensive Overview

The compound with CAS No. 34573-39-2, known as chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule's structure, which includes a chloromethyl group, a tert-butoxycarbonyl (Boc) protecting group, and a phenyl substituent, makes it a versatile building block for synthesizing more complex molecules.

Recent studies have highlighted the importance of chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate in peptide synthesis and medicinal chemistry. The Boc group, a common protecting group in peptide synthesis, plays a crucial role in controlling the reactivity of the amine functional group during synthesis. This feature makes the compound an ideal intermediate for constructing bioactive molecules with specific stereochemical properties.

One of the most notable applications of this compound is in the synthesis of chiral intermediates for drug discovery. The (2S) configuration of the molecule ensures high enantioselectivity, which is critical in pharmaceutical research where stereochemistry often determines a drug's efficacy and safety. Recent advancements in asymmetric synthesis have further enhanced the utility of this compound, enabling researchers to access complex molecular architectures with greater precision.

In addition to its role in peptide synthesis, chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate has been explored in materials science for its potential as a precursor to advanced polymers and coatings. The phenyl group introduces aromaticity, which can impart desirable electronic and mechanical properties to materials derived from this compound. Emerging research suggests that derivatives of this molecule could be used in the development of high-performance polymers with tailored functionalities.

The synthesis of chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate involves multi-step processes that require meticulous control over reaction conditions. Key steps include the selective protection of amino groups using Boc reagents and the precise introduction of stereochemistry through asymmetric induction techniques. These methods ensure that the final product retains its desired stereochemical integrity and functional group compatibility.

From an environmental standpoint, researchers are increasingly focusing on the sustainability aspects of synthesizing chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate. Green chemistry principles are being applied to minimize waste generation and reduce energy consumption during its production. For instance, catalytic asymmetric hydrogenation methods are being explored as more eco-friendly alternatives to traditional synthetic routes.

In conclusion, chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methodologies and green chemistry practices, positions it as a key player in future innovations within organic chemistry and related fields.

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